molecular formula C20H21FN2O3 B2542269 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 954704-04-2

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2542269
CAS No.: 954704-04-2
M. Wt: 356.397
InChI Key: SXDTXWOVMBAFQR-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic ring.

    Attachment of the Methoxyphenyl Acetamide Moiety: The final step involves the coupling of the methoxyphenyl acetamide moiety to the pyrrolidinone ring. This can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Materials Science: It may be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

    Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving its molecular targets.

    Industrial Applications: It may find use in various industrial processes, including the synthesis of other complex molecules or as a component in specialized formulations.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
  • N-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
  • N-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-8-2-14(3-9-18)10-19(24)22-12-15-11-20(25)23(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDTXWOVMBAFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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